molecular formula C11H8FNO3 B6617694 methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate CAS No. 330558-57-1

methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B6617694
CAS No.: 330558-57-1
M. Wt: 221.18 g/mol
InChI Key: LJONAEUURGWZLX-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting oxazole intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products Formed:

  • Oxazole N-oxides from oxidation.
  • Reduced oxazole derivatives from reduction.
  • Various substituted oxazoles from electrophilic aromatic substitution.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate

Comparison: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs .

Biological Activity

Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈FNO₃
  • Molecular Weight : 221.18 g/mol
  • Structure : The compound features an oxazole ring, a methyl ester group, and a fluorophenyl substituent. The fluorine atom in the phenyl ring is believed to enhance its lipophilicity and bioavailability, which are critical for its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole ring can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways involved in disease processes.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, which can lead to therapeutic effects such as apoptosis in cancer cells or anti-inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-710.38Activation of caspase-3
HT-108019.56Cell cycle arrest at G2/M phase
A-549>100No significant activity

The compound's ability to activate apoptotic pathways through caspase activation has been highlighted in several studies .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In preliminary studies:

  • It demonstrated effective inhibition against various bacterial strains.
  • The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic cell death. Molecular docking studies indicated strong hydrophobic interactions between the compound and the estrogen receptor (ER), suggesting a potential mechanism for its anticancer effects .
  • Antimicrobial Evaluation :
    In a separate investigation, this compound showed promising results against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial efficacy further.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJONAEUURGWZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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